![molecular formula C12H18N4O B1492164 1-(1-(cyclopropylmethyl)piperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde CAS No. 2098075-16-0](/img/structure/B1492164.png)
1-(1-(cyclopropylmethyl)piperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde
Overview
Description
The compound “1-(1-(cyclopropylmethyl)piperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde” is a complex organic molecule. It contains several functional groups including a piperidine ring, a triazole ring, and an aldehyde group .
Molecular Structure Analysis
The molecule contains a piperidine ring, which is a six-membered ring with one nitrogen atom. It also has a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The presence of an aldehyde group indicates a carbonyl group (C=O) attached to a terminal carbon atom .Chemical Reactions Analysis
Piperidine derivatives can participate in a variety of chemical reactions. For example, they can undergo N-alkylation, reduction, and acylation . The reactivity of this specific compound would depend on the conditions and the reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Piperidine derivatives generally have a high boiling point due to the presence of the polar N-H bond .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of N,S-Containing Heterocycles : Research involving the Mannich reaction, a method for creating N,S-containing heterocycles, showcases the synthetic versatility of compounds containing piperidine and triazole structures. For example, piperidinium derivatives have been used to synthesize tetraazatricyclo compounds, indicating potential utility in generating complex molecular architectures (Dotsenko et al., 2012).
Development of Antimicrobial Agents : Compounds featuring 1,2,3-triazole linked to various structural motifs have been synthesized and evaluated for cytotoxic and antimicrobial activities. Such research demonstrates the potential of these compounds in drug development and the study of their interactions with biological targets (Mahdavi et al., 2016).
Biological Applications
Antimicrobial and Antifungal Activities : Research on novel triazoles starting from isonicotinic acid hydrazide evaluated their antimicrobial activities, highlighting the role of triazole derivatives in developing new antimicrobial agents. Such studies underscore the potential of triazole-containing compounds in addressing microbial resistance (Bayrak et al., 2009).
Trypanocidal Activity : Novel triazole-thiones derived from natural products have shown significant activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. This research illustrates the potential for developing new treatments for parasitic infections using triazole derivatives (Franklim et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[1-(cyclopropylmethyl)piperidin-4-yl]triazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O/c17-9-11-8-16(14-13-11)12-3-5-15(6-4-12)7-10-1-2-10/h8-10,12H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZUFHEGXWAEMNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCC(CC2)N3C=C(N=N3)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(cyclopropylmethyl)piperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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